2-Nitro-4-nitrosonaphthalene-1,3-diol
Description
2-Nitro-4-nitrosonaphthalene-1,3-diol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with hydroxyl (-OH), nitro (-NO₂), and nitroso (-NO) groups.
Properties
CAS No. |
256944-94-2 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-nitro-4-nitrosonaphthalene-1,3-diol |
InChI |
InChI=1S/C10H6N2O5/c13-9-6-4-2-1-3-5(6)7(11-15)10(14)8(9)12(16)17/h1-4,13-14H |
InChI Key |
UGCYEZJTVLZWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)[N+](=O)[O-])O)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Nitro-4-nitrosonaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by the introduction of nitroso groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Nitro-4-nitrosonaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitro-4-nitrosonaphthalene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-nitrosonaphthalene-1,3-diol involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The pathways involved may include the formation of reactive oxygen species and the modulation of enzyme activities.
Comparison with Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes critical differences between 2-Nitro-4-nitrosonaphthalene-1,3-diol and related compounds:
Note: Molecular weight for 2-Nitro-4-nitrosonaphthalene-1,3-diol is estimated based on structural analogy.
Functional Group Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (-NO₂) and nitroso (-NO) groups in 2-Nitro-4-nitrosonaphthalene-1,3-diol are strong electron-withdrawing substituents, enhancing acidity of the hydroxyl groups compared to the amino (-NH₂) group in 4-amino-naphthalene-1,3-diol, which is electron-donating . Stability: Nitroso groups are prone to tautomerism and oxidation, whereas nitro groups are more chemically inert. This may render 2-Nitro-4-nitrosonaphthalene-1,3-diol less stable than 4-Nitrobenzene-1,3-diol .
- Solubility and Reactivity: The naphthalene core increases hydrophobicity relative to benzene analogs (e.g., 4-Nitrobenzene-1,3-diol). However, polar substituents (-NO₂, -NO, -OH) improve solubility in polar solvents like DMSO or methanol . Reactivity in substitution reactions is likely reduced due to steric hindrance from the bulky naphthalene ring compared to smaller systems like 5-propylbenzene-1,3-diol .
Analytical Characterization
- Spectroscopic Techniques: High-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy, as employed for cannabinoid diols , would help identify fragmentation patterns and electronic transitions unique to 2-Nitro-4-nitrosonaphthalene-1,3-diol. NMR would face challenges due to paramagnetic effects from the nitroso group, unlike the amino-substituted analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
